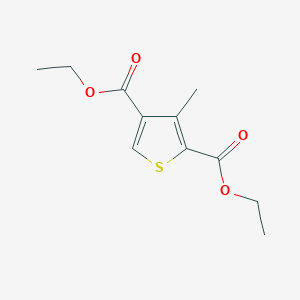

Diethyl 3-methylthiophene-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 3-methylthiophene-2,4-dicarboxylate is a chemical compound with the CAS Number: 14559-14-9 . It has a molecular weight of 243.3 . The IUPAC name for this compound is diethyl 3-methyl-1H-1lambda3-thiophene-2,4-dicarboxylate .

Molecular Structure Analysis

The InChI code for Diethyl 3-methylthiophene-2,4-dicarboxylate is 1S/C11H15O4S/c1-4-14-10 (12)8-6-16-9 (7 (8)3)11 (13)15-5-2/h6,16H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Diethyl 3-methylthiophene-2,4-dicarboxylate has a molecular weight of 242.3 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用

Organic Synthesis

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a related compound, demonstrates potential in organic synthesis. A study explored its reaction with 1,2-dibromoethane, leading to a mixture of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene. These compounds were characterized using spectroscopic methods (Holzer, Schmid, & Slatin, 1994).

Catalysis in Organic Reactions

Another study highlighted the use of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in catalysis. The compound was efficiently synthesized via O-alkylation, catalyzed by ionic type phase transfer catalysts, demonstrating high catalytic activities and selectivity in this reaction (Lu et al., 2013).

Electrochromic Applications

The electrochromic properties of related compounds offer potential applications. For example, diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate was copolymerized with 3,4-ethylenedioxythiophene, showing multicolor electrochromic properties useful in camouflage and electrochromic device applications (Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Potential in Pharmaceutical Research

In pharmaceutical research, novel sulfur heterocyclic compounds, including 5-substituted amino-3-methylthiophene-2,4-dicarboxylic acid diethyl ester, were synthesized and showed significant activities against EAC cells, highlighting their potential as radioprotective and anticancer agents (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).

Application in Dyeing Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, another derivative, was used to synthesize monoazo disperse dyes for dyeing polyester fabrics, demonstrating good levelness and fastness properties, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Antimicrobial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and exhibited significant antibacterial activity, highlighting the potential of thiophene derivatives in antimicrobial applications (Prasad, Angothu, Latha, & Nagulu, 2017).

Anticorrosion Properties

Diethyl (phenylamino)methyl phosphonate derivatives, synthesized from similar thiophene compounds, showed promising anticorrosion properties for XC48 carbon steel, as demonstrated by experimental and theoretical studies (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).

Safety and Hazards

特性

IUPAC Name |

diethyl 3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-4-14-10(12)8-6-16-9(7(8)3)11(13)15-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXVNMXHGVMSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)

![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)